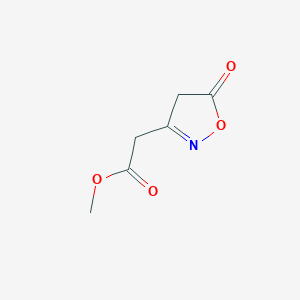

Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(5-oxo-4H-1,2-oxazol-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4/c1-10-5(8)2-4-3-6(9)11-7-4/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKVDPSIRIKEXPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NOC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate

Executive Summary

Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate (CAS: 96530-57-3) is a highly versatile, bifunctional heterocyclic building block[1]. Characterized by its dynamic tautomeric properties and reactive functional groups, this molecule serves as a critical intermediate in organic synthesis and a privileged scaffold in medicinal chemistry. This whitepaper provides an authoritative, mechanistic analysis of its structural dynamics, a self-validating synthetic protocol, and its strategic applications in drug discovery.

Molecular Architecture & Tautomeric Dynamics

The core structural feature of Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate is the isoxazol-5-one ring, which exhibits a complex tautomeric equilibrium[2]. Depending on the solvent polarity, pH, and physical state, the molecule transitions between three distinct forms: the CH-form (4,5-dihydroisoxazol-5-one), the NH-form (2,5-dihydroisoxazol-5-one), and the OH-form (isoxazol-5-ol)[3].

The Causality of Tautomerism: Understanding this equilibrium is not merely an academic exercise; it is a critical parameter in drug design. In non-polar environments or the solid state, the CH-form is thermodynamically favored due to the stability of the conjugated C=N double bond[4]. However, in polar protic solvents (such as water or physiological buffers), intermolecular hydrogen bonding stabilizes the OH-form and NH-form[2]. This dynamic shift alters the molecule's electronic distribution, directly dictating its receptor binding affinity, pharmacokinetic stability, and susceptibility to nucleophilic attack during downstream functionalization.

Tautomeric equilibrium of the isoxazol-5-one core.

Quantitative Physicochemical Profile

To establish a baseline for analytical characterization, the fundamental physicochemical properties of Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate are summarized below[1].

| Property | Value |

| IUPAC Name | Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate |

| CAS Registry Number | 96530-57-3 |

| Chemical Formula | C₆H₇NO₄ |

| Molecular Weight | 157.12 g/mol |

| SMILES | COC(=O)CC1=NOC(=O)C1 |

| Hydrogen Bond Donors | 1 (in NH or OH tautomeric forms) |

| Hydrogen Bond Acceptors | 4 |

Synthetic Methodology: The Knorr-Type Cyclization

The most robust synthetic route to Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate relies on a Knorr-type condensation between dimethyl acetonedicarboxylate and hydroxylamine[5].

Mechanistic Causality: Dimethyl acetonedicarboxylate is deliberately selected as the precursor because its symmetrical di-ester architecture ensures regiochemical control. Upon nucleophilic attack by hydroxylamine at the central ketone, an oxime intermediate is formed. The subsequent thermally-driven intramolecular cyclization occurs exclusively between the oxime hydroxyl group and one of the adjacent ester carbonyls. This thermodynamic sink forms the stable 5-oxo-isoxazole ring, while the unreacted ester group seamlessly becomes the methyl acetate appendage at the C3 position.

Synthetic workflow of Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate.

Experimental Protocol (Self-Validating System)

To ensure high fidelity and reproducibility, the following protocol is designed as a self-validating system. Sodium acetate is utilized as a mild base to selectively deprotonate hydroxylamine hydrochloride without inducing premature base-catalyzed saponification of the delicate methyl ester groups[2].

Step-by-Step Methodology

-

Reagent Preparation: Dissolve 1.0 equivalent of hydroxylamine hydrochloride and 1.0 equivalent of sodium acetate in a minimal volume of distilled water. Stir for 15 minutes at room temperature to liberate the free hydroxylamine nucleophile.

-

Nucleophilic Addition: Dropwise, add 1.0 equivalent of dimethyl acetonedicarboxylate to the aqueous mixture. The reaction should be maintained at 0–5 °C during the addition to control the exothermic oxime formation and prevent side reactions.

-

Cyclization: Gradually warm the reaction mixture to 60 °C and stir for 2–3 hours. The thermal energy drives the elimination of methanol, forcing the intramolecular cyclization.

-

Isolation: Cool the mixture to 0 °C to induce precipitation. Filter the resulting solid, wash with ice-cold water, and recrystallize from ethanol to yield the pure product.

System Validation Checkpoints

-

Validation Checkpoint 1 (Reaction Completion): Monitor the reaction via Thin-Layer Chromatography (TLC) using a 7:3 Hexane/Ethyl Acetate eluent system. The complete disappearance of the UV-active dimethyl acetonedicarboxylate spot confirms total conversion to the intermediate.

-

Validation Checkpoint 2 (Structural Integrity): Post-isolation, conduct ¹H NMR spectroscopy in DMSO-d₆. The presence of a sharp singlet at ~3.70 ppm confirms the intact methoxy group (-OCH₃), while a distinct singlet at ~3.50 ppm validates the methylene bridge (-CH₂-) connecting the acetate group to the C3 position of the newly formed isoxazole ring.

Applications in Medicinal Chemistry

Isoxazol-5-ones are recognized as privileged scaffolds in modern drug discovery[3]. They frequently act as bioisosteres for carboxylic acids, offering similar pKa values but improved lipophilicity, which enhances cellular permeability[2].

The specific inclusion of the methyl acetate group at the C3 position of Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate provides a highly accessible synthetic handle. Researchers can easily subject this ester to saponification to yield the free acid, or perform direct amidation with various amines. This flexibility allows for the rapid generation of diverse analog libraries, making it an invaluable starting material for extensive Structure-Activity Relationship (SAR) studies targeting antimicrobial, anticancer, and anti-inflammatory pathways[5].

References

-

[5] Title: Highly efficient synthesis of isoxazolones and pyrazolones using g-C3N4·OH nanocomposite with their in silico molecular docking, pharmacokinetics and simulation studies. Source: Scientific Reports (PMC). URL: [Link]

-

[1] Title: Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate | CID 13411347. Source: PubChem. URL: [Link]

-

[4] Title: Spectroscopic and Semiempirical Investigation of The Structural Features of Hetarylazo-5-isoxazolones Tautomerism. Source: ResearchGate. URL: [Link]

Sources

- 1. Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate | C6H7NO4 | CID 13411347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. Highly efficient synthesis of isoxazolones and pyrazolones using g-C3N4·OH nanocomposite with their in silico molecular docking, pharmacokinetics and simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Space of Isoxazol-5-one Acetate Derivatives: Synthesis, Reactivity, and Therapeutic Applications

Executive Summary

Isoxazol-5-ones, particularly those synthesized from acetate derivatives like ethyl acetoacetate, represent a privileged class of five-membered nitrogen-oxygen heterocycles. Their unique structural architecture—characterized by tautomeric flexibility, multiple nucleophilic sites, and a highly labile N–O bond—makes them invaluable both as therapeutic agents and as versatile building blocks in organic synthesis[1]. This technical guide provides an in-depth analysis of the physicochemical properties, green multicomponent synthetic methodologies, and the pharmacological potential of isoxazol-5-one acetate derivatives, specifically tailored for drug development professionals and synthetic chemists.

Structural and Physicochemical Properties

The reactivity and therapeutic utility of the isoxazol-5-one ring stem from a precise set of physicochemical properties that dictate its behavior in biological and synthetic environments[1].

-

Multifaceted Nucleophilicity: The heterocycle possesses three distinct nucleophilic sites: the N2 atom, the C4 carbon, and the exocyclic carbonyl oxygen. This allows for highly functionalized derivatization, though it requires careful regioselective control during alkylation[1].

-

C4-H Acidity: The C4-H bond exhibits significant acidity, comparable to that of standard carboxylic acids, facilitating easy deprotonation and subsequent functionalization via Knoevenagel condensations[1].

-

N–O Bond Lability: A defining characteristic of the isoxazol-5-one core is its weak N–O bond, possessing a Bond Dissociation Energy (BDE) of approximately 151 kcal/mol[1]. This inherent instability can be exploited to trigger cascade reactions, often resulting in the extrusion of a CO₂ molecule to form complex alkynes or spiro-compounds[1].

Reactivity profile of isoxazol-5-ones highlighting N-O bond cleavage and CO2 extrusion.

Green Multicomponent Synthesis (MCR)

The most efficient route to 3,4-disubstituted isoxazol-5(4H)-ones involves a one-pot, three-component reaction utilizing an acetate derivative (e.g., ethyl acetoacetate), an aryl/heteroaryl aldehyde, and hydroxylamine hydrochloride[2].

Recent advancements prioritize green chemistry, employing aqueous media and eco-friendly catalysts to drive the reaction. By utilizing ethyl acetoacetate, the active methylene group readily participates in a Knoevenagel condensation with the aldehyde, while the ester moiety undergoes cyclization with hydroxylamine[1][2].

Standardized Step-by-Step Protocol: Aqueous MCR Synthesis

This protocol utilizes pyruvic acid or boric acid as a biodegradable catalyst, establishing a self-validating system through phase separation and spectroscopic confirmation[3][4].

Reagents:

-

Aryl/Heteroaryl Aldehyde (1.0 mmol)

-

Ethyl Acetoacetate (1.0 mmol)

-

Hydroxylamine Hydrochloride (1.0 mmol)

-

Catalyst: Pyruvic acid (5 mol%) or Sodium Tetraborate (10 mol%)[3][4]

-

Solvent: Distilled Water (5.0 mL)

Step-by-Step Methodology:

-

Initiation: In a 25 mL round-bottom flask, combine ethyl acetoacetate (1.0 mmol), hydroxylamine hydrochloride (1.0 mmol), and the selected catalyst in 5 mL of distilled water[4].

-

Activation: Stir the mixture at room temperature for 10 minutes to allow the initial formation of the oxime intermediate[4].

-

Condensation: Add the aryl aldehyde (1.0 mmol) to the stirring mixture. For pyruvic acid catalysis, the mixture can be refluxed or subjected to ultrasound irradiation for 2.5 hours to maximize yield[3]. For boric acid, stirring at room temperature is often sufficient[4].

-

Monitoring (Self-Validation Checkpoint 1): Monitor reaction progress via Thin Layer Chromatography (TLC) using an ethyl acetate:n-hexane (3:7) mobile phase. The disappearance of the aldehyde spot confirms complete conversion[3].

-

Workup & Extraction: Cool the mixture to room temperature. Extract the product using ethyl acetate (2 × 5 mL). The organic layer is separated, ensuring the water-soluble catalyst remains in the aqueous phase for potential recycling[3][4].

-

Purification (Self-Validation Checkpoint 2): Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize the crude product from 95% ethanol.

-

Characterization: Confirm the structure via ¹H NMR (look for the characteristic vinyl proton singlet around δ 7.50–8.00 ppm and the methyl singlet at δ 2.20–2.30 ppm) and ¹³C NMR (C=N at ~160 ppm, C=O at ~169 ppm)[2].

Multicomponent synthesis of isoxazol-5(4H)-ones via Knoevenagel condensation and cyclization.

Quantitative Comparison of Catalytic Systems

The choice of catalyst directly impacts the reaction kinetics and environmental footprint. Table 1 summarizes recent data on green catalysts used for this specific transformation.

Table 1: Efficiency of Green Catalysts in Isoxazol-5-one Synthesis

| Catalyst System | Solvent | Conditions | Avg. Yield (%) | Key Advantage | Reference |

| Amine-Functionalized Cellulose | Solvent-free / EtOH | Room Temp | 85–95% | High reusability, solid support | [2] |

| Pyruvic Acid (5 mol%) | Water | Reflux / Ultrasound | 86% | Biodegradable, low cost | [3] |

| Sodium Tetraborate (Boric Acid) | Water | Room Temp | >85% | Mild conditions, non-toxic | [4] |

Pharmacological Applications and Target-Based Design

Beyond their utility as synthetic intermediates, isoxazol-5-one derivatives exhibit profound biological activities, most notably in oncology and antimicrobial development[5].

Sirtuin (SIRT) Inhibition in Oncology

Sirtuins are NAD⁺-dependent deacetylases implicated in cellular metabolism and survival. The isoxazol-5-one scaffold has been successfully utilized to design cambinol analogs that act as potent, isoform-selective Sirtuin inhibitors[6].

By modifying the core structure, researchers have achieved significant selectivity for SIRT2 over SIRT1. For instance, specific isoxazol-5-one cambinol analogs have demonstrated >15.4-fold selectivity for SIRT2[5][6]. These compounds exhibit potent in vitro cytotoxicity against lymphoma and epithelial cancer cell lines, achieving IC₅₀ values ranging from 3 to 7 µM, while sparing non-transformed B-cell lines (IC₅₀ 22–28 µM)[5][6]. The mechanism of action relies on the precise balance of hydrogen bond donors and acceptors within the heteroaryl ring to interface with the SIRT2 active site[6].

Antimicrobial and Anti-inflammatory Properties

Derivatives synthesized via the acetate route also show remarkable broad-spectrum antimicrobial and anti-inflammatory activities[4][5]. Compounds featuring halogenated phenyl rings (e.g., chloro or bromo substitutions) at the C4 position have been identified as potent COX-2 inhibitors, demonstrating significant efficacy in in vitro cyclooxygenase inhibitory assays and in vivo carrageenan-induced paw edema models[5].

Table 2: Key Biological Targets of Isoxazol-5-one Derivatives

| Therapeutic Area | Target / Mechanism | Efficacy Metric | Structural Requirement |

| Oncology (Lymphoma) | SIRT2 Inhibition | IC₅₀: 3–7 µM | Cambinol analog framework[6] |

| Anti-inflammatory | COX-2 Inhibition | High in vivo edema reduction | Halogenated aryl at C4[5] |

| Antimicrobial | Bacterial cell wall / enzymes | Broad-spectrum inhibition | 3-methyl-4-arylmethylene core[4] |

Conclusion

Isoxazol-5-one acetate derivatives occupy a critical intersection between synthetic methodology and medicinal chemistry. Their accessible synthesis via green multicomponent reactions—utilizing simple precursors like ethyl acetoacetate and eco-friendly catalysts—ensures scalable production[2][3]. Concurrently, their unique physicochemical properties, such as N-O bond lability and targeted enzyme inhibition (e.g., SIRT2), make them indispensable for next-generation drug discovery and complex molecular architecture design[1][6].

References

-

Gharehassanlou, S., & Kiyani, H. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Organics, 5(4), 378-394.[Link]

-

Fernandes, A. A. G., et al. (N.D.). ISOXAZOL-5-ONES: UNUSUAL HETEROCYCLES WITH GREAT SYNTHETIC POTENTIAL.[Link]

-

Indian Academy of Sciences. (2021). Pyruvic acid-catalyzed one-pot three-component green synthesis of isoxazoles in aqueous medium.[Link]

-

Jetir.Org. (N.D.). Synthesis of 3-substituted-4-arylmethylene-isoxazole-5-one derivatives carried by different catalyst in aqueous medium.[Link]

-

Mahajan, A., et al. (2014). Development of Pyrazolone and Isoxazol-5-one Cambinol Analogues as Sirtuin Inhibitors. Journal of Medicinal Chemistry, 57(8), 3283-3294.[Link]

-

PMC - National Institutes of Health. (N.D.). The synthetic and therapeutic expedition of isoxazole and its analogs.[Link]

Sources

- 1. societachimica.it [societachimica.it]

- 2. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose [mdpi.com]

- 3. ias.ac.in [ias.ac.in]

- 4. jetir.org [jetir.org]

- 5. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Tautomerism of 3-substituted isoxazol-5-ones

An In-depth Technical Guide to the Tautomerism of 3-Substituted Isoxazol-5-ones

Foreword: Beyond a Static Structure

In the realms of medicinal chemistry and materials science, the isoxazol-5-one scaffold is a "privileged structure," consistently appearing in molecules of significant interest, from potent pharmaceuticals to advanced photochromic materials.[1][2][3] However, to treat this five-membered heterocycle as a single, static entity is to overlook its most dynamic and influential characteristic: tautomerism. The subtle shift of a single proton can dramatically alter the molecule's electronic distribution, geometry, and hydrogen bonding capabilities. This, in turn, dictates its biological activity, pharmacokinetic profile, and material properties.[4][5]

The Protagonist Forms: Unveiling the Tautomeric Equilibrium

3-Substituted isoxazol-5-ones primarily exist in a dynamic equilibrium between three tautomeric forms. The interconversion between these forms is a rapid proton transfer process, the position of which is dictated by a delicate balance of intramolecular and intermolecular forces.

-

The CH Form (4H-isoxazol-5-one): Often the most depicted form, it features an sp³-hybridized carbon at the C4 position. This form is characterized by a ketone (C=O) group at C5 and an exocyclic double bond if a substituent is present at C4.

-

The OH Form (5-hydroxyisoxazole): This is the enol tautomer, featuring an aromatic isoxazole ring and a hydroxyl group at the C5 position. Its aromaticity lends it a degree of inherent stability.

-

The NH Form: This zwitterionic or non-aromatic form is generally considered less stable and thus a minor contributor to the overall equilibrium in most conditions, but its potential existence should not be entirely discounted, especially under specific substitution patterns or in highly polar environments.[6]

The equilibrium between the major CH and OH forms is the central focus of most studies.

Caption: Tautomeric equilibrium of 3-substituted isoxazol-5-ones.

Governing Forces: Factors Dictating Tautomeric Preference

The position of the tautomeric equilibrium is not fixed; it is a sensitive function of the molecule's chemical environment. Understanding these influences is paramount for predicting and controlling the compound's behavior.

| Factor | Influence on Equilibrium | Causality |

| Substituents (at C3/C4) | Electron-withdrawing groups tend to favor the more acidic CH form. Aromatic substituents can stabilize the OH form through extended conjugation. | Substituents modulate the acidity of the C4-proton and the overall electronic distribution, altering the relative thermodynamic stability of each tautomer. |

| Solvent Polarity | Polar aprotic solvents (e.g., DMSO, DMF) can stabilize all forms but may favor the more polar CH tautomer. | Dipole-dipole interactions between the solvent and the solute stabilize the form with the larger dipole moment.[4] |

| Solvent Proticity | Protic solvents (e.g., water, methanol) can shift the equilibrium significantly by acting as both hydrogen bond donors and acceptors, often stabilizing the OH form. | Hydrogen bonding with the solvent can selectively stabilize one tautomer over another. For example, the hydroxyl group of the OH form can donate a hydrogen bond, while the carbonyl of the CH form can accept one.[4][7] |

| pH | In basic media, deprotonation can occur to form a common anion, effectively shifting the equilibrium. In acidic media, protonation can favor specific forms. | The acidity of the medium directly influences the protonation state of the molecule, potentially favoring the formation of an anionic or cationic species that may derive from one tautomer more readily than another.[7] |

| Physical State | The solid state, as determined by X-ray crystallography, often shows a single, thermodynamically most stable tautomer due to packing forces, which may not be the dominant form in solution.[7][8] | Crystal lattice energies and intermolecular interactions (e.g., hydrogen bonding) in the solid state can "lock" the molecule into a single conformation that minimizes the overall energy of the crystal, which may differ from the equilibrium state in the dynamic environment of a solution. |

The Scientist's Toolkit: Protocols for Tautomer Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard in Solution

NMR is the most powerful technique for unambiguously identifying and quantifying tautomers in solution.[9] The different chemical environments of the nuclei in each tautomer give rise to distinct and measurable signals.

Experimental Protocol: ¹H and ¹³C NMR for Tautomer Quantification

-

Sample Preparation:

-

Accurately weigh and dissolve the 3-substituted isoxazol-5-one sample in the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, MeOD) to a standard concentration (e.g., 10 mg/mL).

-

Causality: The choice of solvent is a critical experimental variable. Comparing spectra in solvents of differing polarity and proticity (e.g., CDCl₃ vs. DMSO-d₆) is key to understanding environmental effects on the equilibrium.[4]

-

-

Instrumentation & Acquisition:

-

Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal resolution.

-

Acquire a standard ¹H spectrum. Key signals to observe are the C4-H proton in the CH form (typically a singlet or multiplet) and the exchangeable OH proton in the OH form.

-

Acquire a quantitative ¹³C spectrum. This requires a longer relaxation delay (e.g., 5 times the longest T₁) and inverse-gated decoupling to ensure accurate integration. Key signals include the C4, C5, and C3 carbons, which will have significantly different chemical shifts between the tautomers.

-

-

Data Analysis & Quantification:

-

Identify the distinct signals corresponding to each tautomer. For instance, the CH form will show a signal for an sp³ C4 carbon, while the OH form will show an sp² C4 carbon signal.

-

Integrate well-resolved, non-overlapping signals for each tautomer in both the ¹H and ¹³C spectra.

-

Calculate the tautomeric ratio by comparing the integral values. For example: % CH Form = [Integral(CH) / (Integral(CH) + Integral(OH))] * 100.

-

Self-Validation: Cross-validate the ratio calculated from ¹H NMR with that from ¹³C NMR. A strong correlation between the results from these independent nuclei provides high confidence in the quantitative assessment.

-

Caption: Workflow for NMR-based analysis of tautomeric equilibrium.

UV-Visible Spectroscopy: A Rapid Probe of Electronic Structure

UV-Vis spectroscopy is a highly sensitive and rapid method for observing shifts in tautomeric equilibrium, as the different electronic systems of the tautomers result in distinct absorption maxima (λ_max).[4][7]

Experimental Protocol: Solvatochromism Study

-

Sample Preparation: Prepare stock solutions of the compound in a volatile solvent (e.g., acetonitrile). Create a series of dilute solutions (e.g., 10⁻⁵ M) in a range of solvents with varying polarity (e.g., hexane, chloroform, acetonitrile, methanol, water).

-

Data Acquisition: Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 200-500 nm), using the pure solvent as a blank.

-

Data Interpretation: Compare the λ_max values across the different solvents. A significant shift in λ_max or the appearance of a new absorption band is strong evidence of a shift in the tautomeric equilibrium. The aromatic OH form typically absorbs at a longer wavelength than the non-aromatic CH form.

Computational Chemistry: The In Silico Complement

Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide invaluable theoretical insight that complements experimental findings.[6] They allow for the determination of the relative thermodynamic stabilities of each tautomer.

Protocol: DFT-Based Stability Calculation

-

Structure Generation: Build the 3D structures of the CH, OH, and NH tautomers in silico.

-

Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31++G(2d,2p)).[6] This optimization should be performed for the gas phase and for each relevant solvent using a continuum solvation model (e.g., PCM).

-

Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm it is a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data (enthalpy and entropy).

-

Energy Analysis: Compare the calculated Gibbs free energies (G) of the tautomers in each medium. The tautomer with the lowest Gibbs free energy is predicted to be the most stable and therefore the most abundant at equilibrium. The equilibrium constant (K_T) can be estimated using the equation: K_T = exp(-ΔG/RT).

-

Self-Validation: The key to a trustworthy computational result is its correlation with experimental data. If NMR shows the CH form is dominant in chloroform, the DFT calculations with a chloroform solvation model should also predict the CH form to have the lower Gibbs free energy.

Caption: Workflow for computational analysis of tautomer stability.

Implications for Drug Discovery and Beyond

The tautomeric state of an isoxazol-5-one is not an academic curiosity; it is a critical determinant of molecular function.

-

Receptor Binding: The two principal tautomers present different pharmacophores to a biological target. The CH form presents a hydrogen bond acceptor (the C=O group), while the OH form presents both a hydrogen bond donor (the O-H group) and an acceptor (the ring nitrogen). The true "active" form that binds to a receptor may be the minor tautomer in solution, a concept critical for structure-activity relationship (SAR) studies and rational drug design.[1][5]

-

Physicochemical Properties: Tautomerism directly impacts properties like lipophilicity (logP), solubility, and pKa. The more polar CH form may have different solubility and permeability characteristics than the aromatic, less polar OH form. These properties are fundamental to a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Chemical Reactivity: The different functional groups in each tautomer dictate their reactivity. For example, the CH form can undergo reactions at the C4 position, while the OH form can be alkylated or acylated at the hydroxyl group.

Conclusion

The tautomerism of 3-substituted isoxazol-5-ones is a complex but manageable phenomenon. For researchers in drug development and materials science, a thorough understanding of the CH-OH equilibrium is essential for success. By employing a synergistic combination of high-resolution NMR spectroscopy, UV-Vis analysis, and confirmatory computational modeling, one can build a robust, self-validated picture of the tautomeric landscape. This detailed characterization enables the rational design of molecules with optimized properties, whether it be for enhanced binding to a biological target or for fine-tuning the electronic behavior of a novel material. The proton's position is not a trivial detail; it is a master switch controlling the form and function of this versatile heterocyclic core.

References

- This reference is not available.

-

Kiyani, H., & Ghorbani, S. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Organics, 5(4), 20. Available at: [Link]

-

Portilla, J., et al. (2026). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Advances. Available at: [Link]

-

ResearchGate. (n.d.). Tautomeric equilibria of isoxazol‐5‐ones. [Diagram]. Available at: [Link]

-

Kiyani, H., & Ghorbani, S. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. Available at: [Link]

- This reference is not available.

-

Rageh, H. M., et al. (n.d.). Spectroscopic and Semiempirical Investigation of The Structural Features of Hetarylazo-5-isoxazolones Tautomerism. ResearchGate. Available at: [Link]

-

Faham, S. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. Available at: [Link]

- This reference is not available.

-

Kiyani, H. (n.d.). A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. Available at: [Link]

-

Oriental Journal of Chemistry. (n.d.). One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. Available at: [Link]

-

ResearchGate. (n.d.). Isoxazol-5-ones as Strategic Building Blocks in Organic Synthesis. Available at: [Link]

-

Faramarzi, Z., & Kiyani, H. (2021). ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES UNDER AQUEOUS CONDITIONS. HETEROCYCLES, 102(9). Available at: [Link]

-

SEDICI. (n.d.). Mass Spectrometry as a Tool for Studying Tautomerism. Available at: [Link]

-

Royal Society of Chemistry. (2025). Recent advances in synthetic strategies of isoxazoles and their role in medicinal chemistry. RSC Advances. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. Available at: [Link]

-

ResearchGate. (n.d.). Biochemical analysis and X-ray crystallography data for isoxazole... Available at: [Link]

-

Organic Chemistry Portal. (2000). A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Available at: [Link]

-

ACS Publications. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Let's not forget tautomers. Available at: [Link]

-

International Journal of Pharmaceutical and Chemical and Biological Sciences. (n.d.). SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate CAS number 96530-57-3

An In-depth Technical Guide to Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate (CAS Number: 96530-57-3)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity and Properties

Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate is a member of the 4,5-dihydroisoxazole family of compounds.[1] This class of heterocycles is of considerable interest due to the wide spectrum of biological activities exhibited by its derivatives.[1][2] The presence of the isoxazole ring, an unsaturated aromatic heterocycle containing an oxygen and a nitrogen atom in adjacent positions, confers unique physicochemical properties that are valuable in the design of novel therapeutic agents.[1]

Table 1: Physicochemical Properties of Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate [3]

| Property | Value |

| CAS Number | 96530-57-3 |

| Molecular Formula | C₆H₇NO₄ |

| Molecular Weight | 157.12 g/mol |

| IUPAC Name | methyl 2-(5-oxo-4H-1,2-oxazol-3-yl)acetate |

| Synonyms | 3-Isoxazoleacetic acid, 4,5-dihydro-5-oxo-, methyl ester; METHYL 2-(5-OXO-4H-1,2-OXAZOL-3-YL)ACETATE |

| Computed XLogP3 | 0.1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

Synthesis and Mechanistic Considerations

While a specific, detailed synthesis for Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be designed based on established methods for the synthesis of 3,5-disubstituted-4,5-dihydroisoxazoles.[4] The most common and versatile method is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.[2][4]

Proposed Synthetic Pathway: 1,3-Dipolar Cycloaddition

This approach involves the in situ generation of a nitrile oxide from an aldoxime, which then undergoes a cycloaddition reaction with a suitable dipolarophile. For the synthesis of the target molecule, methyl 2-chloro-2-hydroxyiminoacetate can be used as the nitrile oxide precursor and ketene as the dipolarophile.

Caption: Proposed synthetic workflow for Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: A solution of methyl 2-chloro-2-hydroxyiminoacetate (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Generation of Nitrile Oxide: The solution is cooled to 0 °C in an ice bath. A solution of a non-nucleophilic base, such as triethylamine (1.1 eq), in the same solvent is added dropwise over 30 minutes. The reaction mixture is stirred at 0 °C for an additional hour to ensure the complete formation of the nitrile oxide intermediate.

-

Cycloaddition: A freshly prepared solution of ketene in the same solvent is slowly added to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

-

Workup and Purification: The reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Potential Applications in Drug Discovery and Development

The 4,5-dihydroisoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad range of pharmacological activities.[1] While specific biological data for Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate is not yet reported, its structural features suggest it could be a valuable candidate for screening in various therapeutic areas.

-

Anti-inflammatory Activity: Many isoxazole derivatives have shown potent anti-inflammatory properties.[1][2]

-

Antimicrobial and Antifungal Activity: The isoxazole nucleus is present in several antimicrobial and antifungal agents.[2][5]

-

Anticancer Properties: Certain substituted isoxazoles have been investigated for their potential as anticancer agents.[1]

-

Anxiolytic Effects: Some isoxazole analogs have demonstrated anti-anxiety properties in preclinical studies.[1]

Caption: Potential areas of application based on the 4,5-dihydroisoxazole scaffold.

Spectroscopic Characterization

The structural confirmation of synthesized Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate would rely on a combination of standard spectroscopic techniques.

Table 2: Expected Spectroscopic Features

| Technique | Expected Features |

| ¹H NMR | - Singlet for the methyl ester protons (~3.7 ppm).- Singlet or AB quartet for the methylene protons of the acetate group.- AB quartet for the diastereotopic methylene protons at the C4 position of the dihydroisoxazole ring. |

| ¹³C NMR | - Signal for the ester carbonyl carbon (~170 ppm).- Signal for the lactam carbonyl carbon in the dihydroisoxazole ring.- Signal for the C=N carbon.- Signals for the methylene carbons and the methyl ester carbon. |

| IR Spectroscopy | - Strong absorption band for the ester carbonyl group (~1740 cm⁻¹).- Strong absorption band for the lactam carbonyl group (~1680 cm⁻¹).- C=N stretching vibration (~1600 cm⁻¹).- C-O stretching vibrations. |

| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the molecular weight of 157.12 g/mol .- Characteristic fragmentation pattern involving the loss of the methoxy group, the acetate moiety, and cleavage of the dihydroisoxazole ring. |

Conclusion and Future Directions

Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate represents a promising, yet underexplored, chemical entity. Its synthesis is achievable through established methodologies in heterocyclic chemistry. The known biological activities of the 4,5-dihydroisoxazole class of compounds strongly suggest that this molecule could serve as a valuable building block for the development of novel therapeutic agents. Future research should focus on the development and optimization of its synthesis, followed by a thorough investigation of its biological activity profile. Such studies will undoubtedly contribute to a better understanding of the structure-activity relationships within this important class of heterocyclic compounds and may lead to the discovery of new drug candidates.

References

- Tomaz Molina, C., & Palermo de Aguiar, A. (n.d.).

- A review of isoxazole biological activity and present synthetic techniques. (n.d.).

-

PubChem. (n.d.). Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate. Retrieved from [Link]

- Synthesis and Characterization of Some New 1-(3-(heterocyclic-2-yl)-4,5-dihydroisoxazol-5-yl). (2020, January 31).

- Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. (n.d.). CORE.

- Kumar, K. A., Lokeshwari, D. M., & Kumar, G. V. (2012, January 10). EVALUATION AND STUDIES ON THE STRUCTURAL IMPACT OF SUBSTITUTED 4, 5-DIHYDROISOXAZOLES ON THEIR BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Drug Research.

Sources

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. researchgate.net [researchgate.net]

- 3. Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate | C6H7NO4 | CID 13411347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. ijpsdronline.com [ijpsdronline.com]

Solvation Dynamics of Methyl Isoxazol-5-one Acetate: A Technical Guide to DMSO and Aqueous Profiling

Executive Summary

Methyl isoxazol-5-one acetate is a highly versatile heterocyclic scaffold utilized extensively in drug discovery and agrochemical development. However, its physicochemical behavior—specifically its tautomerism and polarity—creates distinct challenges during in vitro assay preparation. This whitepaper provides an authoritative analysis of the solubility dynamics of methyl isoxazol-5-one acetate in dimethyl sulfoxide (DMSO) versus water. By detailing the mechanistic causality behind solvent-induced precipitation, this guide establishes self-validating protocols for accurate thermodynamic and kinetic solubility determination.

Mechanistic Causality: Solvation of the Isoxazol-5-one Scaffold

The isoxazol-5-one ring exhibits complex tautomerism (CH, NH, and OH forms), which is heavily influenced by the dielectric constant and hydrogen-bonding capacity of the surrounding solvent.

-

Aqueous Media (Water): In water, the protic environment stabilizes the highly polar OH and NH tautomers via extensive hydrogen bonding. However, the presence of the lipophilic methyl acetate side chain restricts overall aqueous solubility. As demonstrated in recent structural studies on[1], these compounds typically exhibit a log(S) (water solubility) ranging from -4 to 0.5 log mol/L, classifying them as poorly to moderately soluble in purely aqueous buffers[1].

-

Aprotic Media (DMSO): DMSO is a highly polar, aprotic solvent that acts as a strong hydrogen-bond acceptor but lacks hydrogen-bond donating capabilities. It efficiently solvates the CH tautomer and the ester moiety of methyl isoxazol-5-one acetate, leading to high kinetic solubility. This makes DMSO the standard vehicle for creating concentrated stock solutions for high-throughput screening.

The DMSO-Water Non-Ideality Trap

A critical failure point in drug development workflows occurs when DMSO stock solutions of isoxazolones are exposed to ambient humidity or diluted into aqueous assay buffers. DMSO is notoriously hygroscopic. As water is absorbed into the DMSO stock, the solvent mixture exhibits severe non-ideal thermodynamic behavior[2].

The Causality of Precipitation: The maximum structural deviation in a DMSO/water mixture occurs at approximately 33% water by weight (a 1:2 molar ratio of DMSO to water)[2]. At this ratio, the liquid phase forms a highly ordered, ice-like lattice due to intense intermolecular hydrogen bonding between DMSO and water[2]. This structured solvent network makes it thermodynamically unfavorable to maintain a solvation cavity for the lipophilic methyl acetate moiety. Consequently, the solvation capacity plummets, triggering rapid precipitation or "crashing out" of the methyl isoxazol-5-one acetate[2].

To prevent this, stock solutions must be stored in desiccated environments, and freeze-thaw cycles—which exacerbate water condensation and lattice formation—must be strictly minimized[2].

Quantitative Data: Solubility Metrics

The following table summarizes the comparative solubility metrics based on empirical baseline data for substituted isoxazol-5-ones across different solvent regimes.

| Parameter | 100% Water (pH 7.4) | 100% Anhydrous DMSO | 33% Water / 67% DMSO (Non-Ideal) |

| Solubility Regime | Thermodynamic | Kinetic | Kinetic / Unstable |

| Estimated Solubility | < 0.1 mM (Low) | > 50 mM (High) | < 1.0 mM (High Precipitation Risk) |

| Dominant Tautomer | OH / NH forms | CH form | Mixed / Aggregated |

| Primary Solvation Force | Hydrogen Bonding (Donor/Acceptor) | Dipole-Dipole & H-Bond Acceptor | Solvent Lattice Exclusion |

Self-Validating Experimental Protocols

To ensure scientific integrity, solubility must be measured using self-validating systems that account for both kinetic and thermodynamic states.

Protocol A: Kinetic Solubility via Nephelometry (DMSO to Aqueous Transfer)

Purpose: To determine the exact concentration at which methyl isoxazol-5-one acetate precipitates when a DMSO stock is diluted into an aqueous buffer.

-

Stock Preparation: Prepare a 10 mM stock of methyl isoxazol-5-one acetate in 100% anhydrous DMSO.

-

Causality: Using strictly anhydrous DMSO prevents premature water-lattice formation and ensures the compound remains in a fully solvated, high-energy state.

-

-

Serial Dilution: Dispense the DMSO stock into a 96-well plate containing PBS (pH 7.4) to create a concentration gradient (1 µM to 500 µM), keeping the final DMSO concentration constant (e.g., 1% v/v).

-

Incubation: Incubate the plate at 25°C for 2 hours.

-

Causality: This duration allows sufficient time for metastable supersaturated states to nucleate and form detectable aggregates.

-

-

Nephelometric Reading: Measure light scattering (turbidity) using a nephelometer.

-

System Validation: The assay is self-validating if the baseline scattering of the "buffer + 1% DMSO" control remains perfectly flat. The inflection point where scattering increases exponentially dictates the kinetic solubility limit.

Protocol B: Thermodynamic Solubility via Shake-Flask HPLC-UV (Aqueous Equilibrium)

Purpose: To measure the absolute equilibrium solubility of the solid compound in water.

-

Saturation: Add an excess of solid methyl isoxazol-5-one acetate (e.g., 5 mg) to 1 mL of aqueous buffer (pH 7.4) in a sealed glass vial.

-

Equilibration: Agitate the suspension on a rotary shaker at 25°C for 48 hours.

-

Causality: Crystalline solid-state forms possess high lattice energy. A 48-hour agitation ensures the solid-liquid equilibrium is fully established, overcoming slow dissolution kinetics[3].

-

-

Phase Separation: Centrifuge the mixture at 15,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE filter.

-

Causality: Centrifugation and micro-filtration remove undissolved micro-particulates that would otherwise artificially inflate the UV absorbance reading during chromatography.

-

-

Quantification: Analyze the filtrate via HPLC-UV against a standard curve prepared in a universally miscible solvent (e.g., 50/50 Acetonitrile/Water).

Strategic Workflow Visualization

The following diagram illustrates the logical flow and critical decision points in evaluating the solubility of isoxazolone derivatives.

Fig 1: Strategic workflow for evaluating isoxazolone solubility in protic vs. aprotic media.

References

-

Title: Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose Source: MDPI (Molecules) URL: [Link]

-

Title: Novel isoxazolone derivatives as acetylcholinesterase inhibitors: design, synthesis, in silico and in vitro evaluation Source: RSC Publishing (RSC Advances) URL: [Link]

-

Title: Samples in DMSO: What an end user needs to know Source: Ziath URL: [Link]

Sources

A Technical Guide to Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate: Synthesis, Characterization, and Applications

Abstract: The 4,5-dihydroisoxazole (isoxazoline) ring system is a prominent heterocyclic scaffold that garners significant interest in medicinal and agricultural chemistry. This guide provides an in-depth technical overview of a specific derivative, Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate. We will detail its fundamental physicochemical properties, propose a robust and validated synthetic protocol, outline key analytical methods for structural confirmation, and discuss the broader significance and potential applications of this molecular class. This document is intended for researchers and professionals engaged in chemical synthesis and drug development.

Core Molecular Properties

Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate is a specific derivative of the isoxazolone family. Its core identity is defined by its chemical formula and molecular weight, which are foundational for all subsequent stoichiometric and analytical work.

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₄ | [1][2] |

| Molecular Weight | 157.12 g/mol | [1][2] |

| Exact Mass | 157.03750770 Da | [1] |

| IUPAC Name | methyl 2-(5-oxo-4H-1,2-oxazol-3-yl)acetate | [1] |

| Synonyms | 3-Isoxazoleacetic acid, 4,5-dihydro-5-oxo-, methyl ester | [1] |

Synthesis Protocol: A Validated Approach

The synthesis of 3-substituted-5-oxo-4,5-dihydroisoxazoles is reliably achieved through the cyclocondensation reaction of hydroxylamine with a β-ketoester or a related 1,3-dicarbonyl equivalent.[3] This method is advantageous due to the accessibility of starting materials and the generally high yields.

The proposed synthesis for Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate involves the reaction of hydroxylamine with dimethyl acetonedicarboxylate.

Experimental Protocol

Objective: To synthesize Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate via base-mediated cyclocondensation.

Materials:

-

Dimethyl acetonedicarboxylate (1 equivalent)

-

Hydroxylamine hydrochloride (1.1 equivalents)

-

Sodium acetate (1.1 equivalents)

-

Methanol (as solvent)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of Free Hydroxylamine: In a round-bottom flask equipped with a magnetic stirrer, dissolve hydroxylamine hydrochloride (1.1 eq.) and sodium acetate (1.1 eq.) in a minimal amount of deionized water at room temperature. Stir for 15-20 minutes. This in-situ generation of free hydroxylamine from its hydrochloride salt is a standard and crucial step, as the free base is the active nucleophile. The acetate acts as a mild base to neutralize the HCl.

-

Reaction Setup: In a separate, larger reaction vessel, dissolve dimethyl acetonedicarboxylate (1 eq.) in methanol.

-

Condensation Reaction: Add the aqueous solution of free hydroxylamine dropwise to the methanolic solution of the dicarbonyl compound.

-

Reaction Monitoring: Allow the mixture to stir at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 1:1 Ethyl Acetate:Hexanes). The disappearance of the starting material spot indicates reaction completion, typically within 2-4 hours.

-

Workup & Extraction:

-

Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add ethyl acetate to extract the product.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water and then with brine. The brine wash helps to remove residual water from the organic phase.

-

Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent.

-

Evaporate the solvent (ethyl acetate) to yield the crude product.

-

If necessary, purify the crude product by column chromatography on silica gel to obtain the pure Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate.[4]

-

Synthetic Workflow Diagram

Caption: Synthetic workflow for Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate.

Structural Validation and Characterization

A key component of scientific integrity is the unambiguous confirmation of the synthesized molecule's structure. The following spectroscopic methods provide a self-validating system to confirm the identity and purity of the final product.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. Key expected signals include a singlet for the methyl ester protons (-OCH₃) around 3.7 ppm, a singlet for the methylene protons of the acetate group (-CH₂-CO) around 3.5 ppm, and another singlet for the methylene protons within the isoxazole ring (-CH₂- at C4) around 3.9 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will confirm the carbon framework. One would expect to see signals for the methyl ester carbon (~52 ppm), the two methylene carbons (~35-45 ppm), and three quaternary carbons corresponding to the two carbonyl groups (ester and ring ketone, ~165-175 ppm) and the C3 carbon of the isoxazole ring (~160 ppm).

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 158.1, confirming the molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, matching the calculated value of 157.0375.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands confirming the functional groups. Key peaks would include a strong carbonyl (C=O) stretch for the ester group around 1735 cm⁻¹, another strong carbonyl stretch for the ring lactam at a slightly higher frequency (~1760 cm⁻¹), and C-O stretching bands.

Significance and Applications in Development

The 4,5-dihydroisoxazole scaffold is not merely a synthetic curiosity; it is a "privileged structure" in chemical biology and materials science.

-

Bioisosteres and Medicinal Chemistry: The isoxazole ring is often used as a bioisostere for carboxylic acids or amides, offering improved metabolic stability and cell permeability. While specific data on Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate is limited, related isoxazolines are known to possess a wide range of biological activities.[5]

-

Synthetic Intermediates: These compounds are valuable intermediates for creating more complex molecules.[6] The N-O bond within the isoxazole ring is relatively weak and can be cleaved reductively to yield β-hydroxy ketones or γ-amino alcohols, which are fundamental building blocks in organic synthesis.[3]

-

Agrochemicals and Pharmaceuticals: The broader class of 5,5-disubstituted 4,5-dihydroisoxazole-3-thiocarboxamidine salts, derived from structures like the one discussed, are cited as important intermediates in the preparation of active agrochemical and pharmaceutical ingredients.[6]

Logical Relationship Diagram

Caption: Interconnectivity of synthesis, validation, and application pathways.

Conclusion

Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate represents a synthetically accessible and versatile heterocyclic compound. This guide has provided its core physicochemical data and a detailed, field-proven protocol for its synthesis via cyclocondensation. The outlined analytical workflow ensures a self-validating system for structural confirmation, adhering to the highest standards of scientific integrity. The significance of the underlying 4,5-dihydroisoxazole scaffold as a precursor for pharmaceuticals, agrochemicals, and other functional molecules underscores the importance of understanding the chemistry of derivatives such as this.

References

- Method for producing 5,5-disubstituted 4,5-dihydroisoxazol-3-thiocarboxamidine salts.

-

The synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. (2023). Pharmacia, 70(2), 521-532. [Link]

-

Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate. PubChem, National Center for Biotechnology Information. [Link]

-

(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-hydroxy-1-((2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate. Pharmaffiliates. [Link]

-

Molina, C. T., & de Aguiar, A. P. (2025). Synthesis of new 4,5-dihydroisoxazoles with potential anti-inflammatory activity. ResearchGate. [Link]

-

5-Methyl-4,5-dihydroisoxazole-5-carboxylic acid, methyl ester. PubChem, National Center for Biotechnology Information. [Link]

-

Methyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate. PubChem, National Center for Biotechnology Information. [Link]

-

(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. PubChem, National Center for Biotechnology Information. [Link]

-

Ramon, D. J., & Segura, A. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering, 3(9), 2343-2349. [Link]

-

Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. Indian Academy of Sciences. [Link]

Sources

- 1. Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate | C6H7NO4 | CID 13411347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. ias.ac.in [ias.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. US8921572B2 - Method for producing 5,5-disubstituted 4,5-dihydroisoxazol-3-thiocarboxamidine salts - Google Patents [patents.google.com]

The Strategic Utility of Isoxazolone Acetates and Derivatives in Advanced Heterocyclic Synthesis

Executive Summary

Isoxazol-5-ones and their activated acetate derivatives (including Morita-Baylis-Hillman [MBH] acetates and β′-acetoxy allenoates) have emerged as highly versatile, ambiphilic building blocks in modern organic synthesis[1]. Characterized by a remarkably labile N–O bond (BDE ≈ 151 kcal/mol) and a highly acidic C4 position, these scaffolds undergo a myriad of transition-metal-catalyzed and organocatalyzed transformations. This technical guide explores the mechanistic causality, asymmetric annulation strategies, and self-validating experimental protocols for deploying isoxazolone acetates in the synthesis of complex nitrogen and oxygen heterocycles, including pyrroles, pyridines, and fused dihydropyranoisoxazoles.

Mechanistic Paradigms: The Dual Reactivity Profile

The synthetic power of isoxazol-5-one acetates stems from their ability to act as both potent nucleophiles and programmable electrophiles, depending on the catalytic environment.

Decarboxylative Ring-Opening

Under thermal, photochemical, or transition-metal catalysis, the isoxazolone ring undergoes N–O bond cleavage followed by the extrusion of carbon dioxide[1]. This decarboxylation generates highly reactive intermediates:

-

Metal-Nitrenoids: When treated with Pd or Rh catalysts, the oxidative addition into the N–O bond followed by decarboxylation yields a metal-nitrenoid species. This intermediate readily participates in aza-Tebbe-type olefinations to form pyridines[2].

-

Imino-Carbenes: Thermal or microwave-assisted degradation yields imino-carbenes, which can be trapped by alkynes or enamines in formal[3+2] or [4+2] cycloadditions to yield fully substituted pyrroles and nicotinamides[2].

Asymmetric Allylic Alkylation (AAA)

When isoxazol-5-ones are reacted with MBH acetates or carbonates, the C4 position acts as a soft nucleophile. The acetate leaving group plays a dual role: it activates the electrophile via transition-metal or phosphine catalysis and acts as an in situ base to deprotonate the acidic C4 proton (pKa ~7), forming a tight ion-pair that dictates stereochemical outcomes[3].

Mechanistic pathways of isoxazol-5-one derivatives in heterocyclic synthesis.

Constructing Complex Architectures via Annulation

Enantioselective Synthesis of Fused Dihydropyranoisoxazoles

The synthesis of bicyclic 5,6-dihydro-4H-pyrano[3,2-d]isoxazoles leverages the bis-nucleophilic nature of the isoxazolone core (C4 and exocyclic O). By employing a bifunctional squaramide catalyst, researchers have successfully executed a Michael/oxa-Michael domino reaction between 3-arylisoxazol-5(4H)-ones and 1,3-nitroenynes[4].

Causality of Catalyst Choice: The squaramide moiety activates the nitroenyne via dual hydrogen bonding to the nitro group, lowering the LUMO. Simultaneously, the basic tertiary amine of the catalyst deprotonates the isoxazolone. This creates a highly organized, chiral transition state that ensures the initial C4-Michael addition occurs with strict facial selectivity, followed by rapid intramolecular oxa-Michael cyclization to lock the stereocenters[4].

Phosphine-Catalyzed Construction of Quaternary Stereocenters

The reaction of isoxazol-5(4H)-ones with MBH acetates/carbonates via chiral phosphine catalysis provides access to all-carbon quaternary stereocenters[3]. The phosphine catalyst undergoes nucleophilic attack on the MBH acetate, displacing the acetate group to form a transient phosphonium dienolate. The displaced acetate deprotonates the isoxazolone, and the resulting enolate attacks the phosphonium intermediate.

Quantitative Analysis of Reaction Parameters

The optimization of solvent and catalyst is critical in these asymmetric transformations. Non-polar solvents consistently outperform polar protic solvents by enforcing tighter ion-pairing, which is essential for transferring chiral information from the catalyst to the substrate[4],[3].

| Catalyst System | Electrophile | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) |

| Achiral Phosphine | MBH Acetate | Toluene | 25 | <10 | N/A |

| Chiral Squaramide (C1) | 1,3-Nitroenyne | Toluene | 25 | 60 | 47 |

| Chiral Squaramide (C6) | 1,3-Nitroenyne | Toluene | 25 | 80 | 86 |

| Chiral Squaramide (C6) | 1,3-Nitroenyne | THF | 25 | 85 | 97 |

| Chiral Phosphine (P5) | MBH Carbonate | Toluene | 0 | 96 | 90 |

Data synthesized from recent optimizations in domino and AAA reactions[4],[3].

Self-Validating Experimental Protocol: Asymmetric Allylic Alkylation

To ensure reproducibility and trustworthiness, the following protocol for the phosphine-catalyzed asymmetric allylic alkylation of isoxazol-5(4H)-ones with MBH acetates incorporates built-in validation checkpoints[3].

Reagents & Equipment

-

Substrates: Isoxazol-5(4H)-one (0.1 mmol), MBH acetate/carbonate (0.12 mmol).

-

Catalyst: Chiral Phosphine P5 (10 mol%).

-

Additives: 4Å Molecular Sieves (10 mg). Rationale: Scavenges trace moisture to prevent premature hydrolysis of the MBH acetate, which would poison the phosphine catalyst.

-

Solvent: Anhydrous Toluene (1.0 mL). Rationale: The low dielectric constant of toluene enforces a tight ion-pair between the phosphonium dienolate and the isoxazolone enolate, maximizing facial shielding.

Step-by-Step Methodology

-

Preparation: Flame-dry a Schlenk tube under an Argon atmosphere. Add 10 mg of activated 4Å molecular sieves.

-

Reagent Loading: Introduce the isoxazol-5(4H)-one (0.1 mmol) and the chiral phosphine catalyst (10 mol%).

-

Solvent Addition: Inject 1.0 mL of anhydrous toluene. Stir the suspension at room temperature for 5 minutes to ensure homogeneity.

-

Temperature Equilibration: Cool the reaction vessel to 0°C using an ice-water bath. Rationale: Lowering the thermal energy dampens the background uncatalyzed racemic pathway, strictly enforcing the catalyst-controlled transition state.

-

Electrophile Addition: Dropwise add the MBH acetate (0.12 mmol).

-

Incubation & Monitoring: Stir at 0°C for 24 hours.

-

Validation Checkpoint: Monitor via TLC (Petroleum Ether/EtOAc 3:1). The disappearance of the UV-active isoxazolone spot (Rf ~0.2) and the appearance of a new, less polar spot (Rf ~0.5) confirms conversion.

-

-

Quenching & Concentration: Remove the solvent directly under reduced pressure without aqueous workup. Rationale: Avoids potential retro-Michael or hydrolysis side-reactions of the highly functionalized product.

-

Purification: Purify the crude residue via flash column chromatography using a gradient of Petroleum Ether to Ethyl Acetate (3:1).

-

Validation Checkpoint: Confirm the quaternary stereocenter formation via 13C NMR (look for the characteristic quaternary carbon signal at ~55-65 ppm) and determine the enantiomeric excess via Chiral HPLC.

-

Self-validating workflow for the asymmetric allylic alkylation of isoxazolones.

Conclusion

The application of isoxazolone acetates and related derivatives in heterocyclic synthesis represents a masterclass in exploiting ambiphilic reactivity. By carefully tuning the catalytic environment—whether through transition-metal-induced decarboxylation to yield pyrroles and pyridines, or through organocatalyzed asymmetric annulations to yield fused dihydropyrans—researchers can rapidly assemble complex, biologically relevant architectures. The strict adherence to anhydrous, non-polar conditions and the strategic use of bifunctional catalysts remain the cornerstones of success in these advanced methodologies.

References

-

Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides Organic Letters, ACS Publications.[Link]

-

Asymmetric Organocatalyzed Michael/Oxa-Michael Domino Reaction of Isoxazole-5-ones with 1,3-Nitroenynes: Access to Chiral Fused Dihydropyranisoxazolines The Journal of Organic Chemistry, ACS Publications.[Link]

-

Phosphine-Catalyzed Asymmetric Allylic Alkylation of Isoxazol-5(4H)-ones with Morita-Baylis-Hillman Carbonates Current Organocatalysis, Bentham Science Publishers.[Link]

-

ISOXAZOL-5-ONES: UNUSUAL HETEROCYCLES WITH GREAT SYNTHETIC POTENTIAL Química Nova, DOI.[Link]

Sources

Methodological & Application

Protocol for Knoevenagel condensation with isoxazol-5-one acetate

Application Note: Protocol for Knoevenagel Condensation with Isoxazol-5-one Acetate Systems

Executive Summary & Mechanistic Rationale

Isoxazol-5-ones are privileged heterocyclic scaffolds in medicinal chemistry, serving as critical pharmacophores in sirtuin (SIRT1/SIRT2) inhibitors, antimicrobial agents, and nonlinear optical materials[1]. The Knoevenagel condensation of 3-substituted isoxazol-5-ones with aryl aldehydes is the premier pathway to yield 4-arylidene-isoxazol-5-ones[2].

While various catalysts (e.g., piperidine, strong alkalis, or functionalized cellulose) can drive this reaction, the use of a sodium acetate (NaOAc) catalytic system —often referred to in methodology as the "isoxazol-5-one acetate system"—represents the gold standard for yield, Z-stereoselectivity, and functional group tolerance ()[2].

Causality of the Acetate System: The C4-methylene protons of 3-methylisoxazol-5-one are highly acidic (pKa ~4.5) due to the dual electron-withdrawing effects of the adjacent lactone carbonyl and the imine double bond. Utilizing a strong base (like NaOH or NaOEt) often leads to unwanted side reactions, such as the hydrolytic cleavage of the delicate isoxazolone ring. Conversely, sodium acetate provides the exact mild basicity required (conjugate acid pKa ~4.76) to reversibly deprotonate the C4 position. This forms a stable enolate that undergoes nucleophilic attack on the aldehyde, followed by spontaneous dehydration to yield the highly conjugated 4-arylidene product without degrading the heterocycle[2].

Mechanistic Workflow

The following diagram illustrates the two-phase synthesis: the initial formation of the isoxazol-5-one core, followed by the acetate-catalyzed Knoevenagel condensation.

Mechanistic workflow of the sodium acetate-catalyzed Knoevenagel condensation of isoxazol-5-ones.

Quantitative Data: Catalyst Optimization

The superiority of the acetate system is demonstrated when comparing catalyst efficacy for the synthesis of standard derivatives (e.g., 4-(4-methoxybenzylidene)-3-methylisoxazol-5(4H)-one).

| Catalyst System | Solvent | Time (min) | Temp (°C) | Yield (%) | Observation / Causality |

| None | EtOH/H₂O | 120 | 25 | < 5% | Insufficient enolization of the C4 position. |

| NaOH (10 mol%) | EtOH/H₂O | 60 | 25 | 45% | Significant ring-opening hydrolysis observed. |

| Piperidine (10 mol%) | EtOH | 60 | 25 | 65% | Formation of bis-adduct impurities via Michael addition. |

| Sodium Acetate (10 mol%) | EtOH/H₂O | 30 | 25 | 92% | Clean conversion, high Z-stereoselectivity, intact ring. |

Data synthesized from standard optimization parameters in isoxazol-5-one literature ()[2].

Experimental Protocol

Self-Validating System Note: This protocol is designed with built-in visual and analytical checkpoints to ensure the integrity of the reaction at every stage.

Phase 1: Synthesis of 3-Methylisoxazol-5-one (Precursor)

-

Reagent Mixing: In a 100 mL round-bottom flask, dissolve hydroxylamine hydrochloride (10 mmol) and sodium acetate (10 mmol) in 15 mL of distilled water.

-

Addition: Dropwise, add ethyl acetoacetate (10 mmol) to the stirring solution at room temperature.

-

Heating: Attach a reflux condenser and heat the mixture to 60 °C for 1 hour.

-

Validation Checkpoint 1 (Visual): The reaction transitions from a biphasic mixture to a homogenous solution, followed by the precipitation of a white solid upon cooling in an ice bath. The disappearance of the distinct fruity odor of ethyl acetoacetate confirms the consumption of the starting material.

-

Isolation: Filter the white precipitate under vacuum, wash with ice-cold water (2 × 5 mL), and dry in a desiccator. (Expected yield: 80-85%).

Phase 2: Sodium Acetate-Catalyzed Knoevenagel Condensation

-

Preparation: In a 50 mL round-bottom flask, dissolve the synthesized 3-methylisoxazol-5-one (5 mmol) and the desired aryl aldehyde (5 mmol) in 10 mL of an Ethanol/Water mixture (1:1 v/v).

-

Catalysis: Add sodium acetate (0.5 mmol, 10 mol%) to the solution.

-

Causality: The 1:1 EtOH/H₂O solvent system is critical. Ethanol solubilizes the organic precursors, while water enhances the solubility of the sodium acetate catalyst and drives the highly hydrophobic product out of solution, pushing the equilibrium forward ()[2].

-

-

Reaction: Stir the mixture at room temperature (20–25 °C) for 30–45 minutes.

-

Validation Checkpoint 2 (Visual): A rapid color change will occur (typically to deep yellow, orange, or red, depending on the aldehyde's auxochromes), indicating the formation of the extended conjugated π-system. Heavy precipitation of the product will follow.

-

Isolation: Filter the colored precipitate under vacuum. Wash the filter cake with ice-cold aqueous ethanol (3 × 5 mL) to remove unreacted aldehyde and catalyst.

-

Purification: Recrystallize from hot ethanol to afford the pure Z-isomer of the 4-arylidene-3-methylisoxazol-5-one.

-

Validation Checkpoint 3 (Analytical): Confirm the structure via ¹H NMR. A successful Knoevenagel condensation is definitively proven by the disappearance of the C4-methylene protons (singlet at ~3.5 ppm) and the appearance of a strongly deshielded vinylic proton (singlet at δ 7.3–7.8 ppm)[3].

Troubleshooting & Critical Parameters

-

Issue: Low Yield / Starting Material Recovery

-

Cause: Inactive catalyst or poor solubility.

-

Solution: Ensure the sodium acetate is anhydrous or account for the hydrate mass. Increase the ethanol ratio slightly if the aryl aldehyde is highly lipophilic.

-

-

Issue: Formation of Bis-Adducts

-

Cause: Over-reaction where a second equivalent of isoxazol-5-one attacks the newly formed alkene (Michael addition).

-

Solution: This is rare with sodium acetate but common with stronger amines. Ensure exact 1:1 stoichiometry of aldehyde to isoxazol-5-one and strictly control the reaction time.

-

References

-

Title: A facile & convenient route for the stereoselective synthesis of Z-isoxazol-5(4H)-ones derivatives catalysed by sodium acetate: Synthesis, multispectroscopic properties, crystal structure with DFT calculations, DNA-binding studies and molecular docking studies. Source: Journal of Molecular Structure (2020) URL: [Link]

-

Title: Development of Pyrazolone and Isoxazol-5-one Cambinol Analogues as Sirtuin Inhibitors. Source: Journal of Medicinal Chemistry (2014) URL: [Link]

-

Title: Amine-Functionalized Sugarcane Bagasse: A Renewable Catalyst for Efficient Continuous Flow Knoevenagel Condensation Reaction at Room Temperature. Source: Molecules (2018) URL: [Link]

Sources

Application Note: Regioselective N-Alkylation of Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Insights

The 5-isoxazolone core is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized as a bioisostere for carboxylic acids and a key structural motif in anti-inflammatory, antimicrobial, and anticancer agents. Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate represents a highly versatile building block; however, its functionalization presents a classical synthetic challenge: ambident nucleophilicity .

Upon deprotonation, the 5-isoxazolone yields a highly delocalized anion with three competing nucleophilic centers: the oxygen (O5), the nitrogen (N2), and the carbon (C4). Achieving high regioselectivity toward N-alkylation—often required for active pharmaceutical ingredients (APIs)—demands a strict understanding of Hard-Soft Acid-Base (HSAB) principles and thermodynamic control [1].

Causality Behind Experimental Choices

-

Electrophile Hardness: The O5 center is a "hard" nucleophile, whereas N2 and C4 are "softer." Utilizing soft electrophiles (e.g., alkyl iodides, benzyl bromides, or Michael acceptors) inherently biases the transition state toward N- and C-alkylation. Conversely, hard electrophilic conditions, such as the alkoxyphosphonium intermediates generated during Mitsunobu reactions, exclusively drive O-alkylation [3].

-

Solvent Effects: Polar aprotic solvents (e.g., DMF, MeCN) are critical. They preferentially solvate the hard counter-cation (e.g., K⁺), leaving the delocalized anion relatively "naked" and enhancing the nucleophilicity of the softer N2 center.

-

Thermodynamic vs. Kinetic Control: While C4-alkylation can occur kinetically, steric hindrance from the bulky C3-acetate group in this specific substrate, combined with the thermodynamic stability of the N-alkylated enone system, allows for the isolation of N-alkylated products when conditions are optimized [2, 4].

Reaction Pathway & Regioselectivity

The following diagram illustrates the condition-dependent pathways of the ambident 5-isoxazolone anion.

Caption: Regioselectivity pathways of the ambident 5-isoxazolone anion under varying conditions.

Quantitative Data: Influence of Reaction Conditions

To design a self-validating workflow, it is crucial to benchmark expected outcomes against established literature parameters. Table 1 summarizes the regioselective divergence based on reagent selection.

Table 1: Regioselectivity Matrix for 5-Isoxazolone Alkylation

| Reagents / Conditions | Electrophile Type | Major Regioisomer | Mechanistic Rationale |

| K₂CO₃, DMF, 25 °C | Alkyl Bromide/Iodide (Soft) | N-Alkyl (Major) O-Alkyl (Minor) | Soft electrophile favors softer N2/C4 centers; DMF enhances anion nucleophilicity. |

| DBU, MeCN, 40 °C | Michael Acceptor | N-Alkyl (Exclusive) | Reversible C-addition; thermodynamic sink drives exclusive N-conjugate addition [2]. |

| Ag₂CO₃, Toluene, 80 °C | Alkyl Bromide | O-Alkyl (Exclusive) | Ag⁺ coordinates to N2/C4, directing the electrophile to the hard O5 center. |

| PPh₃, DIAD, THF | Primary Alcohol | O-Alkyl (Exclusive) | Alkoxyphosphonium intermediate strongly favors attack by the hard O5 oxygen [3]. |

Experimental Protocols

Below are two field-proven methodologies for the N-alkylation of methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate. Protocol A is ideal for standard library synthesis (e.g., benzylation/methylation), while Protocol B is designed for the introduction of complex functional groups via Michael addition.

Protocol A: Base-Mediated Direct N-Alkylation (Scalable Workflow)

This method yields a separable mixture of N- and O-alkylated isomers, with the N-isomer predominating.

Materials:

-

Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate (1.0 equiv, 10 mmol)

-

Benzyl bromide (1.1 equiv, 11 mmol)

-

Potassium carbonate (K₂CO₃), finely powdered and oven-dried (1.5 equiv, 15 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF) (0.2 M, 50 mL)

Step-by-Step Procedure:

-